3-{[4-(4-methoxyphenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one
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Overview
Description
3-{[4-(4-methoxyphenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, a pyrrolidinyl group, a triazole ring, and a benzothiazolone moiety
Preparation Methods
The synthesis of 3-{[4-(4-methoxyphenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the methoxyphenyl group: This step may involve the use of methoxyphenyl derivatives and suitable coupling reactions.
Attachment of the pyrrolidinyl group: This can be done through nucleophilic substitution or other relevant reactions.
Formation of the benzothiazolone moiety: This step may involve the cyclization of appropriate precursors under specific conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
3-{[4-(4-methoxyphenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Coupling reactions: The compound can participate in coupling reactions to form more complex structures.
Common reagents and conditions used in these reactions would vary depending on the specific reaction being carried out. Major products formed from these reactions would depend on the nature of the reactants and the reaction conditions.
Scientific Research Applications
3-{[4-(4-methoxyphenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Materials Science: The compound can be used in the development of new materials with specific properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Biological Studies: The compound can be used in studies to understand its interactions with biological systems and its potential biological activities.
Mechanism of Action
The mechanism of action of 3-{[4-(4-methoxyphenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one would depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would depend on the nature of these interactions and the specific biological system being studied.
Comparison with Similar Compounds
3-{[4-(4-methoxyphenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one can be compared with other similar compounds that feature triazole, benzothiazolone, or methoxyphenyl groups. Some similar compounds include:
- 4-(4-Methoxyphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)-1,3-thiazole
- 2-Methoxyphenyl isocyanate
- 2-Chloro-3,4-bis((4-methoxybenzyl)oxy)benzoic acid
Biological Activity
The compound 3-{[4-(4-methoxyphenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one represents a novel chemical entity with potential biological activities. Its complex structure suggests various mechanisms of action that could be explored for therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
The compound consists of several functional groups that contribute to its biological activity:
- Triazole Ring : Known for its antimicrobial and antifungal properties.
- Benzothiazole Moiety : Associated with anti-inflammatory and anticancer activities.
- Pyrrolidine Derivative : Often linked to analgesic and psychoactive effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing triazole and benzothiazole functionalities. For instance, derivatives similar to our compound have demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A specific study reported that triazole-based compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer properties of similar compounds have been extensively documented. For example, a derivative with a benzothiazole core showed promising results in inhibiting cancer cell proliferation in vitro. In vivo studies indicated that administration of such compounds led to a significant increase in the lifespan of tumor-bearing mice, with survival rates reaching up to 83% at optimal dosages . The mechanism is believed to involve apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
Compounds containing the triazole scaffold have been noted for their anti-inflammatory properties. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, thus reducing inflammatory responses . The specific compound may exhibit similar effects due to its structural similarities to known COX inhibitors.
Case Studies
- In Vivo Efficacy Against Leukemia :
- Antibacterial Screening :
Synthesis and Development
The synthesis of this compound involves multi-step processes typically starting from commercially available precursors. The incorporation of the pyrrolidine moiety is crucial for enhancing biological activity. Various synthetic routes have been explored to optimize yield and purity while maintaining biological efficacy .
Data Tables
Properties
IUPAC Name |
3-[[4-(4-methoxyphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S2/c1-31-17-10-8-16(9-11-17)28-20(14-27-18-6-2-3-7-19(18)33-23(27)30)24-25-22(28)32-15-21(29)26-12-4-5-13-26/h2-3,6-11H,4-5,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBBEURIXPQVRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCCC3)CN4C5=CC=CC=C5SC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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